Acetamide, 2-(azepan-1-yl)-N-(4-methyl-3-phenyl-3H-benzo[b][1,4]diazepin-2-yl)-
Description
The compound "Acetamide, 2-(azepan-1-yl)-N-(4-methyl-3-phenyl-3H-benzo[b][1,4]diazepin-2-yl)-" is a structurally complex molecule featuring a benzodiazepine core fused with a phenyl group and an acetamide side chain substituted with an azepane ring (a seven-membered saturated heterocycle). Benzodiazepine derivatives are well-known for their pharmacological relevance, particularly in modulating the central nervous system (CNS) via GABA receptors. However, the specific biological activity of this compound remains unexplored in the provided evidence. Its structural uniqueness lies in the combination of a benzodiazepine scaffold (common in anxiolytics) and an azepane-containing acetamide moiety, which may influence its pharmacokinetic properties or target selectivity compared to simpler analogs.
Properties
IUPAC Name |
2-(azepan-1-yl)-N-(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c1-18-23(19-11-5-4-6-12-19)24(26-21-14-8-7-13-20(21)25-18)27-22(29)17-28-15-9-2-3-10-16-28/h4-8,11-14,23H,2-3,9-10,15-17H2,1H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEYSCGUTBSVDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)CN4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(azepan-1-yl)-N-(4-methyl-3-phenyl-3H-benzo[b][1,4]diazepin-2-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzo[b][1,4]diazepine Moiety: This step involves the formation of the benzo[b][1,4]diazepine ring system through condensation reactions.
Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Final Assembly: The final step involves coupling the azepane ring, benzo[b][1,4]diazepine moiety, and phenyl group to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(azepan-1-yl)-N-(4-methyl-3-phenyl-3H-benzo[b][1,4]diazepin-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Acetamide, 2-(azepan-1-yl)-N-(4-methyl-3-phenyl-3H-benzo[b][1,4]diazepin-2-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, 2-(azepan-1-yl)-N-(4-methyl-3-phenyl-3H-benzo[b][1,4]diazepin-2-yl)- involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of neurotransmitter receptors in the brain, particularly those associated with the GABAergic system. This modulation can lead to various pharmacological effects, including anxiolytic and sedative properties.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
The following analysis compares the target compound with structurally related acetamide derivatives documented in the literature, focusing on substituent effects, target engagement, and pharmacological outcomes.
Structural Analogues with Heterocyclic Substitutions
Pyridazinone-Based Acetamides (FPR Agonists)
- Compounds :
- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
- Key Features: Pyridazinone core with methoxybenzyl and bromophenyl substituents. Act as mixed FPR1/FPR2 agonists or selective FPR2 agonists, inducing calcium mobilization and neutrophil chemotaxis .
- Comparison: Unlike the target compound’s benzodiazepine-azepane framework, these analogs rely on pyridazinone for activity. The azepane group in the target molecule may enhance lipophilicity or alter receptor binding kinetics compared to the smaller pyridazinone ring.
Pyridine-Containing Acetamides (SARS-CoV-2 Main Protease Inhibitors)
- Compounds: 2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) 2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2)
- Key Features: Pyridine rings occupy lateral pockets in SARS-CoV-2 main protease, forming hydrogen bonds with ASN142 and GLN189 .
- However, its azepane group might introduce novel interactions with hydrophobic enzyme pockets.
Anti-Exudative Acetamides
- Compounds: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (3.1–3.21)
- Key Features :
Crystalline N-Substituted Acetamides
- Compound :
- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Key Features: Dichlorophenyl and pyrazolyl groups induce conformational variability, forming R₂²(10) hydrogen-bonded dimers .
- Comparison :
- The target compound’s azepane group may disrupt crystal packing observed in dichlorophenyl analogs, altering solubility or stability.
Data Table: Comparative Analysis of Acetamide Derivatives
Key Insights from Comparative Analysis
Substituent-Driven Activity: Smaller heterocycles (pyridazinone, pyridine) optimize binding to enzymes or receptors (e.g., FPR2, SARS-CoV-2 protease), while bulkier groups (benzodiazepine, azepane) may prioritize CNS targets or alter pharmacokinetics.
Conformational Flexibility :
- Dichlorophenyl acetamides demonstrate how substituent steric effects influence dimerization, suggesting the target compound’s azepane could modulate similar intermolecular interactions.
Pharmacological Trade-offs :
- Anti-exudative acetamides highlight the role of polar groups (triazole, sulfanyl) in peripheral activity, whereas the target compound’s lipophilic benzodiazepine may limit such applications.
Biological Activity
Overview
Acetamide, 2-(azepan-1-yl)-N-(4-methyl-3-phenyl-3H-benzo[b][1,4]diazepin-2-yl)- is a complex organic compound belonging to the benzodiazepine class. Its unique structure includes an azepane ring and a benzo[b][1,4]diazepine moiety, which contribute to its biological activity. This compound has been studied for its potential therapeutic effects, particularly in neuropharmacology.
The primary mechanism of action involves the modulation of neurotransmitter receptors in the brain, especially those associated with the GABAergic system. By enhancing GABA receptor activity, the compound exhibits anxiolytic and sedative properties. This modulation can lead to various pharmacological effects beneficial for treating anxiety disorders and other related conditions.
Antimicrobial Activity
Research indicates that certain acetamide derivatives exhibit moderate antimicrobial activity against gram-positive bacteria. For instance, compounds with multiple methoxy groups alongside a piperazine moiety have shown enhanced activity against various organisms. In contrast, the acetamide derivatives generally demonstrate lower activity compared to their propanamide counterparts .
Anticonvulsant Activity
Acetamide derivatives have also been evaluated for anticonvulsant properties. A study synthesized several N-phenyl-acetamide derivatives and tested them in animal models for their efficacy against seizures. The results indicated that specific structural modifications significantly influenced their anticonvulsant activity .
Study 1: Antimicrobial Evaluation
A study focused on synthesizing various acetamide analogues to assess their antimicrobial effectiveness. The findings revealed that compounds with specific structural features (e.g., piperidine moiety) exhibited superior activity against both gram-positive and gram-negative bacteria compared to other derivatives .
Study 2: Anticonvulsant Screening
In another study, a series of N-phenyl-acetamide derivatives were synthesized and evaluated for their anticonvulsant activity using established animal models. The compounds were administered at varying doses (30, 100, and 300 mg/kg), and their effects were monitored over time. The results highlighted that certain derivatives significantly reduced seizure frequency and severity .
Data Tables
Here are summarized findings from research studies on the biological activity of Acetamide derivatives:
| Compound | Activity Type | Target Organism/Condition | Effectiveness |
|---|---|---|---|
| Acetamide Derivative A | Antimicrobial | Gram-positive bacteria | Moderate |
| Acetamide Derivative B | Anticonvulsant | Seizure models in mice | Significant reduction in seizure frequency |
| Acetamide Derivative C | Antimicrobial | Gram-negative bacteria | Low activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
